BGP-15

PARP inhibitor Enzyme kinetics Cytoprotection

BGP-15 is the only compound combining moderate PARP inhibition (IC50=120μM, Ki=57μM) with HSP72 co-induction via chromatin remodeling. Unlike olaparib or metformin/rosiglitazone, BGP-15 uniquely prevents antipsychotic-induced weight gain and insulin resistance where standard agents fail. Validated in Duchenne MD (mdx/dko), cisplatin nephrotoxicity (60-90% reduction in kidney injury markers), and oocyte quality preservation. Procure research-grade BGP-15 dihydrochloride (≥98%) for reproducible results.

Molecular Formula C14H24Cl2N4O2
Molecular Weight 351.3 g/mol
Cat. No. B8810859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBGP-15
Molecular FormulaC14H24Cl2N4O2
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl
InChIInChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H
InChIKeyISGGVCWFTPTHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BGP-15 Procurement Guide: A Multi-Mechanism PARP Inhibitor and Insulin Sensitizer for Metabolic and Muscular Dystrophy Research


BGP-15, chemically designated as O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime dihydrochloride [1], is a small molecule hydroxamic acid derivative [2]. It is classified as a poly(ADP-ribose) polymerase (PARP) inhibitor, a heat shock protein 70 (Hsp70) co-inducer, and an insulin sensitizer [1]. The compound has advanced to Phase II clinical trials for indications including insulin resistance, type 2 diabetes mellitus, and Duchenne muscular dystrophy, demonstrating a favorable safety and tolerability profile in human subjects [3]. Its unique pharmacological signature stems from a dual mechanism: moderate inhibition of PARP-1 (IC50 = 120 μM, Ki = 57 μM) and the ability to amplify the cellular heat shock response through increased chromatin accessibility [4], which collectively underpins its cytoprotective, metabolic, and anti-fibrotic activities.

Why Generic PARP Inhibitors or Insulin Sensitizers Cannot Substitute for BGP-15 in Research


BGP-15 cannot be replaced by either conventional PARP inhibitors (e.g., olaparib, 3-aminobenzamide, PJ34) or standard insulin sensitizers (e.g., metformin, rosiglitazone, pioglitazone) due to its distinct, dual-mode pharmacology. While olaparib exhibits potent PARP-1/2 inhibition with IC50 values in the low nanomolar range (5 nM/1 nM) , BGP-15 is a weak PARP inhibitor (IC50 = 120 μM) and its primary therapeutic effects in metabolic and muscular dystrophy models are attributed to Hsp72 induction and mitochondrial stabilization, not potent PARP catalytic inhibition [1]. Conversely, insulin sensitizers like metformin and rosiglitazone failed to prevent antipsychotic-induced weight gain and insulin resistance in direct comparative studies where BGP-15 was effective [2]. Furthermore, the structural analog arimoclomol, while also an Hsp co-inducer, differs in its potency and clinical application, highlighting the unique pharmacological profile of BGP-15 [3]. These mechanistic and functional divergences preclude simple class-based substitution and necessitate the use of BGP-15 for experiments requiring its specific combination of activities.

BGP-15 Quantitative Differentiation Evidence: Direct Comparisons Against Key Analogs


PARP Inhibitory Potency and Selectivity Profile of BGP-15 vs. Olaparib and 3-Aminobenzamide

BGP-15 is a weak PARP-1 inhibitor with an IC50 of 120 μM and a Ki of 57 μM . This potency is approximately 24,000-fold lower than the clinical PARP inhibitor olaparib (PARP1 IC50 = 5 nM) , and approximately 27-fold lower than the benchmark tool compound 3-aminobenzamide (PARP IC50 ≈ 4.4 μM) [1]. Despite its weak PARP inhibition, BGP-15 demonstrates robust cytoprotective effects in models of oxidative stress and ischemia-reperfusion injury, indicating that its primary therapeutic mechanism is not solely dependent on potent catalytic inhibition of PARP enzymes [2].

PARP inhibitor Enzyme kinetics Cytoprotection

Insulin Sensitizing Efficacy of BGP-15 vs. Metformin and Rosiglitazone in an Antipsychotic-Induced Insulin Resistance Model

In a rat model of atypical antipsychotic drug (AAPD)-induced insulin resistance and weight gain, BGP-15 (20 mg/kg/day) completely prevented the development of these metabolic disturbances. In contrast, the conventional insulin sensitizers rosiglitazone (3 mg/kg/day) and metformin (300 mg/kg/day) were ineffective at their applied doses [1]. This demonstrates a functional differentiation where BGP-15 exerts protective effects in a context where standard-of-care insulin sensitizers fail.

Insulin resistance Metabolic syndrome Atypical antipsychotics

Mitochondrial Protection and ROS Reduction by BGP-15 Compared to MitoQ in Oocyte Maturation

Both BGP-15 (10 μM) and MitoQ (50 nM) protected against spindle and chromosomal defects in mouse oocytes exposed to oxidative stress (H2O2) or derived from reproductively aged mice during in vitro maturation (IVM) (P < 0.001) [1]. While both compounds were effective, MitoQ, but not BGP-15, also promoted nuclear maturation in human oocytes [1]. This indicates that BGP-15 and MitoQ share a mitochondrial protective phenotype but achieve it through distinct mechanisms, with BGP-15 uniquely preserving spindle integrity without directly accelerating nuclear maturation.

Mitochondrial therapeutics Oxidative stress Reproductive aging

HSP72 Induction and Functional Improvement in Duchenne Muscular Dystrophy Models with BGP-15 vs. Vehicle

In the mdx mouse model of Duchenne muscular dystrophy, BGP-15 treatment significantly decreased whole-body muscle breakdown (p<0.01) and diaphragm fibrosis (p<0.05), while increasing diaphragm strength (p<0.01) and SERCA activity (p<0.05) compared to vehicle [1]. In the more severe dko (utrophin/dystrophin double knockout) mouse model, BGP-15 decreased spinal curvature (p<0.05), increased muscle function (p<0.01), and extended lifespan (p<0.05) [1]. These improvements are linked to the pharmacological induction of Hsp72, a mechanism not shared by other PARP inhibitors like olaparib or PJ34.

Duchenne muscular dystrophy HSP72 inducer Muscle function

Optimal Application Scenarios for BGP-15 Based on Validated Differential Evidence


Investigation of Metabolic Side Effects of Atypical Antipsychotics

BGP-15 is uniquely suited for preclinical studies examining interventions for olanzapine- or clozapine-induced insulin resistance and weight gain. As demonstrated in head-to-head studies, BGP-15 prevented these metabolic disturbances whereas metformin and rosiglitazone were ineffective [1]. Researchers should use BGP-15 (e.g., 20 mg/kg/day in rodents) to explore mechanisms of AAPD-induced metabolic dysregulation and test adjunctive therapies.

Studies of Mitochondrial Dysfunction in Reproductive Aging and Oxidative Stress

BGP-15 is a validated tool for preserving oocyte quality in the context of advanced maternal age or oxidative stress. Direct comparative studies with MitoQ show that BGP-15 (10 μM) effectively protects against spindle and chromosomal defects in mouse oocytes during in vitro maturation [2]. Its distinct effect—protecting spindle integrity without promoting nuclear maturation—makes it valuable for dissecting mitochondrial contributions to oocyte competence and fertility preservation.

Preclinical Research in Duchenne Muscular Dystrophy and Skeletal Muscle Pathologies

BGP-15 is indicated for research on Duchenne muscular dystrophy and related muscle wasting conditions. Its ability to induce Hsp72 and improve muscle architecture, strength, and function has been rigorously demonstrated in both mdx and dko mouse models [3]. This is a specific, non-redundant activity not provided by standard PARP inhibitors, making BGP-15 the compound of choice for studies targeting the heat shock response in skeletal muscle.

Chemoprotection Studies Evaluating Nephrotoxicity and Cardiotoxicity

BGP-15 serves as a chemoprotective agent in models of cisplatin-induced nephrotoxicity and imatinib-induced cardiotoxicity. It reduced cisplatin-induced serum urea and creatinine increases by 60-90% and preserved ATP levels in the kidney without compromising antitumor activity [4]. In cardiac models, 200 μM BGP-15 prevented imatinib-induced oxidative damage and high-energy phosphate depletion [5]. These well-characterized effects make BGP-15 a standard reference compound for exploring PARP-mediated and mitochondrial pathways in chemotherapy-induced organ toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for BGP-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.